5-heptylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
2-(heptylsulfanyl)-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyrano-thieno-pyrimidine core with heptylsulfanyl and propan-2-yl substituents, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(heptylsulfanyl)-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano-thieno-pyrimidine core through a cyclization reaction. This is followed by the introduction of the heptylsulfanyl and propan-2-yl groups via nucleophilic substitution and alkylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(heptylsulfanyl)-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The heptylsulfanyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(heptylsulfanyl)-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties, such as increased potency or reduced toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials for electronics or catalysis.
Mechanism of Action
The mechanism of action of 2-(heptylsulfanyl)-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(heptylsulfanyl)-6-(methyl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine
- 2-(heptylsulfanyl)-6-(ethyl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 2-(heptylsulfanyl)-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine stands out due to its specific substituents, which may confer unique chemical and biological properties. The presence of the propan-2-yl group, for instance, could influence its steric and electronic characteristics, affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H29N3OS2 |
---|---|
Molecular Weight |
379.6g/mol |
IUPAC Name |
5-heptylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C19H29N3OS2/c1-4-5-6-7-8-9-24-19-21-17(20)16-13-10-14(12(2)3)23-11-15(13)25-18(16)22-19/h12,14H,4-11H2,1-3H3,(H2,20,21,22) |
InChI Key |
BRACJTICTADLJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC(=C2C3=C(COC(C3)C(C)C)SC2=N1)N |
Canonical SMILES |
CCCCCCCSC1=NC(=C2C3=C(COC(C3)C(C)C)SC2=N1)N |
Origin of Product |
United States |
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